molecular formula C16H15NO2S B14065146 2-(4-Methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one CAS No. 77261-89-3

2-(4-Methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one

Cat. No.: B14065146
CAS No.: 77261-89-3
M. Wt: 285.4 g/mol
InChI Key: UTYYBAURZPYJRL-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one is a chemical compound that belongs to the class of benzothiazepines Benzothiazepines are known for their diverse pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methoxybenzaldehyde with 2-aminothiophenol in the presence of a suitable catalyst. The reaction mixture is heated to facilitate the formation of the benzothiazepine ring. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the benzothiazepine ring.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

2-(4-Methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in inflammatory and neuroprotective pathways. The compound may inhibit the production of pro-inflammatory cytokines and reactive oxygen species, thereby reducing inflammation and oxidative stress .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Methoxyphenyl)-1,4-Dihydro-5H-Tetrazole-5-Thione
  • 1-(2-Methoxyphenyl)-1,4-Dihydro-5H-Tetrazole-5-Thione
  • 2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Uniqueness

2-(4-Methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one is unique due to its specific benzothiazepine structure, which imparts distinct pharmacological properties. Unlike the similar compounds listed above, it has a benzothiazepine core that contributes to its unique biological activities and potential therapeutic applications .

Properties

CAS No.

77261-89-3

Molecular Formula

C16H15NO2S

Molecular Weight

285.4 g/mol

IUPAC Name

2-(4-methoxyphenyl)-3,5-dihydro-2H-1,5-benzothiazepin-4-one

InChI

InChI=1S/C16H15NO2S/c1-19-12-8-6-11(7-9-12)15-10-16(18)17-13-4-2-3-5-14(13)20-15/h2-9,15H,10H2,1H3,(H,17,18)

InChI Key

UTYYBAURZPYJRL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=O)NC3=CC=CC=C3S2

Origin of Product

United States

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